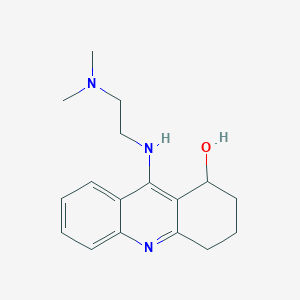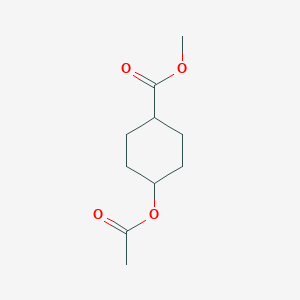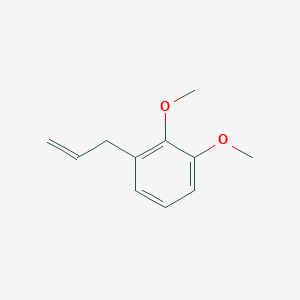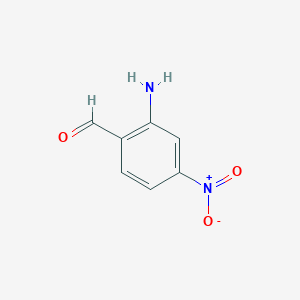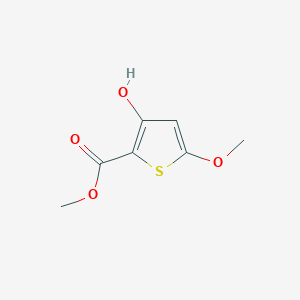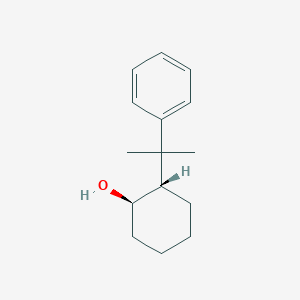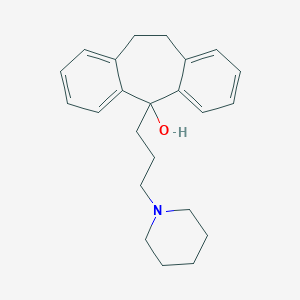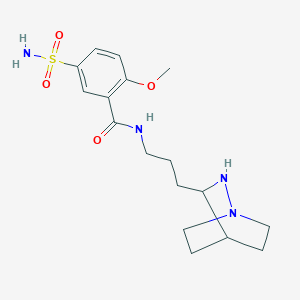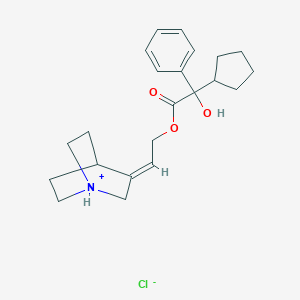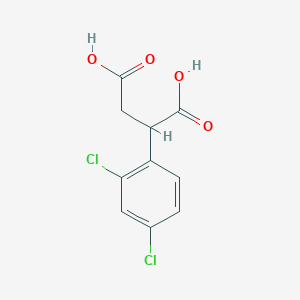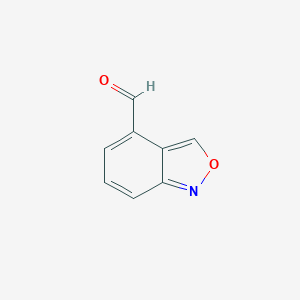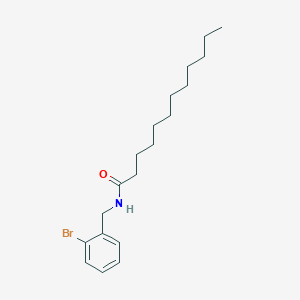
DODECANAMIDE, N-(o-BROMOBENZYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(o-bromobenzyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(2-bromobenzyl) dodecanamide, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of dodecanamide, N-(o-bromobenzyl)- is not fully understood. However, it is believed that this compound interacts with the surface of nanoparticles and helps to stabilize them by reducing the surface tension.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of dodecanamide, N-(o-bromobenzyl)-. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dodecanamide, N-(o-bromobenzyl)- in lab experiments is its ability to stabilize nanoparticles. This property makes it an ideal candidate for use in the synthesis of nanoparticles. However, the limitations of this compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of dodecanamide, N-(o-bromobenzyl)- in scientific research. One potential area of focus is the development of more efficient and cost-effective synthesis methods. Another area of research could be the use of this compound in the development of new self-healing materials with improved properties.
In conclusion, dodecanamide, N-(o-bromobenzyl)- is a chemical compound with significant potential for use in various scientific research applications. Its ability to stabilize nanoparticles and form hydrogen bonds makes it an ideal candidate for use in the synthesis of nanoparticles and the development of self-healing materials. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of dodecanamide, N-(o-bromobenzyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-bromobenzylamine with dodecanoyl chloride in the presence of a base. The resulting product is then purified to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N-(o-bromobenzyl)- has been used in various scientific research applications. One of its primary applications is in the field of materials science, where it is used as a surfactant in the synthesis of nanoparticles. This compound has also been used in the development of self-healing materials due to its ability to form hydrogen bonds.
Eigenschaften
CAS-Nummer |
102107-37-9 |
|---|---|
Produktname |
DODECANAMIDE, N-(o-BROMOBENZYL)- |
Molekularformel |
C19H30BrNO |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
InChI-Schlüssel |
DEDOIAZFIQMANB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
Andere CAS-Nummern |
102107-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
